Superior In Vivo MDMA Antagonism: Nantenine Reverses Hyperthermia Where Selective Antagonists Fail
In a head-to-head in vivo study, nantenine demonstrated a functional capability not observed with the selective α1 antagonist prazosin or the selective 5-HT2A antagonist M100907. When administered 30 minutes after MDMA (32 mg/kg), nantenine (10 mg/kg) *rapidly reversed* established MDMA-induced hyperthermia. In contrast, prazosin (1 mg/kg) and M100907 (1 mg/kg) failed to reverse this effect [1]. This indicates a functional synergy of dual α1 and 5-HT2A antagonism for reversing certain acute MDMA toxicities.
| Evidence Dimension | Reversal of MDMA-induced hyperthermia (in vivo efficacy) |
|---|---|
| Target Compound Data | Nantenine (10 mg/kg i.p.): Rapidly reversed MDMA-induced hyperthermia after a 30-min delay |
| Comparator Or Baseline | Prazosin (1 mg/kg) and M100907 (1 mg/kg) |
| Quantified Difference | Prazosin and M100907: No reversal of MDMA-induced hyperthermia |
| Conditions | Male NIH Swiss mice; MDMA (32 mg/kg); core temperature monitored via radiotelemetry |
Why This Matters
This functional outcome demonstrates nantenine's unique value in complex disease models where selective agents fail, justifying its selection as a research tool.
- [1] Fantegrossi, W. E., Kiessel, C. L., Leach, P. T., Van Martin, C., Karabenick, R. L., Chen, X., ... & Woods, J. H. (2004). Nantenine: an antagonist of the behavioral and physiological effects of MDMA in mice. Psychopharmacology, 173(3-4), 270-277. View Source
